molecular formula C18H18ClN3O3 B2489859 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-21-2

3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2489859
CAS No.: 921481-21-2
M. Wt: 359.81
InChI Key: QVWRHXWARJHPCW-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of various functional groups, such as the chlorobenzyl, methyl, and propoxy groups, contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a β-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[2,3-d]pyrimidine intermediate.

    Methylation and Propoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the pyrido[2,3-d]pyrimidine core is known to confer biological activity, making it a promising scaffold for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-1-methyl-5-ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with an ethoxy group instead of a propoxy group.

    3-(4-chlorobenzyl)-1-methyl-5-methoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a methoxy group instead of a propoxy group.

    3-(4-chlorobenzyl)-1-methyl-5-butoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific functional group arrangement, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, may confer different pharmacokinetic properties compared to its analogs, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-3-10-25-14-8-9-20-16-15(14)17(23)22(18(24)21(16)2)11-12-4-6-13(19)7-5-12/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWRHXWARJHPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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